molecular formula C4H8KNO2 B1293327 Potassium N-methylalaninate CAS No. 28413-45-8

Potassium N-methylalaninate

Cat. No.: B1293327
CAS No.: 28413-45-8
M. Wt: 141.21 g/mol
InChI Key: KMHJVMTZJOJIHA-DFWYDOINSA-M
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Description

Significance as a Non-Proteinogenic Amino Acid in Research Paradigms

Non-proteinogenic amino acids (NPAAs) like N-Methyl-DL-alanine are not incorporated into proteins during standard translation, but they play significant roles in biological systems and are crucial tools in scientific research. ontosight.aimdpi.com NPAAs can act as intermediates in metabolic pathways, serve as signaling molecules, or form the building blocks of bioactive peptides. mdpi.com

The presence of the N-methyl group in N-Methyl-DL-alanine introduces several key features that are of interest to researchers. This modification can increase the metabolic stability of peptides containing this amino acid by protecting the amide bond from enzymatic degradation. It can also influence the conformational properties of peptides, leading to more defined structures. rsc.org These characteristics make N-Methyl-DL-alanine a valuable component in the design of peptide and protein analogues for drug discovery and development. sigmaaldrich.com

In the field of neuroscience, N-Methyl-DL-alanine is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems. chemimpex.com Its structural similarity to other amino acids allows it to interact with amino acid transporters and receptors, potentially modulating their activity. ontosight.aiusbio.net Research has explored its role in the context of amino acid transport mechanisms, such as trans-stimulation. sigmaaldrich.comsigmaaldrich.com

Furthermore, N-Methyl-DL-alanine serves as a versatile building block in organic synthesis. chemimpex.com Its chemical properties allow for its incorporation into a variety of molecules, aiding in the development of new compounds with potential therapeutic applications. ontosight.ai

Table 1: Key Research Applications of N-Methyl-DL-alanine

Research AreaSpecific ApplicationsSignificance
Amino Acid & Peptide Research Building block for synthetic peptides and proteins. chemimpex.comEnhances stability and influences conformation of peptides. rsc.orgsigmaaldrich.com
Neuroscience Studying effects on neurotransmitter systems and amino acid transport. chemimpex.comsigmaaldrich.comProvides insights into neurological processes and potential therapeutic targets. chemimpex.comusbio.net
Pharmaceutical Development Used in drug design and as a precursor for bioactive compounds. chemimpex.comsigmaaldrich.comContributes to the synthesis of novel therapeutic agents. ontosight.ai
Metabolic Studies Investigating metabolic pathways. chemimpex.comHelps in understanding energy metabolism and its role in diseases. biosynth.com

Historical Context of N-Methyl-DL-alanine Research

The study of non-proteinogenic amino acids has a rich history, with early research focusing on their isolation from natural sources and understanding their basic chemical properties. The synthesis of N-methylated amino acids, including N-Methyl-alanine, has been a topic of interest for decades as chemists sought to create novel peptide structures with enhanced properties. One of the established methods for synthesizing N-Methyl-DL-alanine involves the reaction of α-bromopropionic acid with methylamine (B109427). sciencemadness.org

Early investigations into amino acid transport in the latter half of the 20th century utilized analogues like N-Methyl-DL-alanine to probe the specificity and mechanisms of these transport systems. For instance, studies in the 1980s used this compound to examine amino acid efflux and trans-stimulation in isolated organ systems.

More recent research has delved into the detailed conformational landscape of N-methylated amino acids. High-resolution spectroscopic techniques, coupled with computational chemistry, have allowed for the precise characterization of the different spatial arrangements (conformers) of molecules like N-Methyl-L-alanine. researchgate.net These studies have provided fundamental insights into the intramolecular forces that stabilize specific conformations, which is crucial for understanding how these molecules behave in biological systems. researchgate.net

The development of advanced synthetic methodologies has also been a significant part of the historical research landscape. Efficient methods for N-methylation of amino acids, often through intermediate structures like 5-oxazolidinones, have been developed to facilitate the synthesis of N-methylated peptides for various research applications. acs.org

Table 2: Timeline of Key Research Developments

EraResearch FocusKey Findings
Mid-20th Century Synthesis and Basic CharacterizationDevelopment of synthetic routes, such as the reaction of α-bromopropionic acid with methylamine. sciencemadness.org
Late 20th Century Biochemical and Physiological StudiesUse in studying amino acid transport mechanisms and as a component in peptide analogues. sigmaaldrich.com
Early 21st Century Advanced Synthetic and Analytical MethodsImproved methods for N-methylation and detailed conformational analysis using spectroscopy. researchgate.netacs.org
Contemporary Diverse ApplicationsContinued use in peptide synthesis, neuroscience, and metabolic research, with a focus on creating functional molecules. chemimpex.comrsc.org

Properties

CAS No.

28413-45-8

Molecular Formula

C4H8KNO2

Molecular Weight

141.21 g/mol

IUPAC Name

potassium (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1

InChI Key

KMHJVMTZJOJIHA-DFWYDOINSA-M

Canonical SMILES

CC(C(=O)[O-])NC.[K+]

Other CAS No.

29782-73-8

Pictograms

Irritant

sequence

A

Synonyms

N-methylalanine
N-methylalanine hydrobromide, (L-Ala)-isomer
N-methylalanine hydrochloride, (DL-Ala)-isomer
N-methylalanine, (beta-Ala)-isomer
N-methylalanine, (L-Ala)-isome

Origin of Product

United States

Synthesis Methodologies and Chemical Transformations

Chemical Synthesis Approaches

Chemical synthesis provides versatile methods for producing N-Methyl-DL-alanine, often allowing for scalability and control over the final product. Common strategies include the direct methylation of alanine (B10760859), reductive amination of a keto acid precursor, and the use of heterocyclic intermediates.

A primary method for synthesizing N-Methyl-L-alanine involves the N-methylation of L-alanine. This can be accomplished using reagents like methyl iodide in the presence of a base, such as sodium hydroxide, typically in an aqueous or alcoholic solution at increased temperatures. Another approach involves the reaction of 2-bromopropionic acid with methylamine (B109427). To manage the formation of byproducts like dimethylated compounds, careful optimization of reaction conditions, including temperature (e.g., 0–25°C) and the stoichiometry of methylamine, is crucial for maximizing yield and purity. Purification of the final product is often achieved through recrystallization or chromatography to ensure high purity (>98%).

A notable challenge in chemical methylation is the potential for over-methylation, leading to the formation of di-N-methyl-l-alanine, which is not observed in certain fermentative production methods. nih.gov

Reductive amination of pyruvate (B1213749) esters with an appropriate amine is a viable route for the synthesis of N-Methyl-DL-alanine. sciencemadness.org This method is analogous to the biosynthesis of alanine from pyruvate. wikipedia.org In a biocatalytic context, an enzyme named N-methylalanine dehydrogenase (NMAADH) has been identified that catalyzes the reductive methylamination of pyruvate to N-methyl-L-alanine in the presence of methylamine (MMA). nih.gov This enzymatic reaction shows a preference for pyruvate as a substrate. researchgate.net

Engineered imine reductases (IREDs) have also been explored for the reductive amination of α-ketoesters. While some IREDs show low activity with pyruvic acid, a genetically engineered Corynebacterium glutamicum strain expressing a specific imine reducing enzyme, DpkA, has been successful in transforming pyruvate to N-methyl-l-alanine. manchester.ac.uk This highlights the potential of combining chemical principles with biocatalysis for efficient synthesis.

The use of 5-oxazolidinone (B12669149) intermediates presents a versatile and widely applied strategy for the synthesis of N-methylated amino acids, including N-Methyl-DL-alanine. nih.govpublish.csiro.auresearchgate.netnih.gov This approach involves the formation of a 5-oxazolidinone from an N-protected amino acid, followed by reductive cleavage of the ring to yield the N-methylated product. researchgate.netgoogle.com

The process generally starts with an N-Z- or N-Fmoc-protected amino acid, which reacts with paraformaldehyde under acidic conditions to form the 5-oxazolidinone. researchgate.net Subsequent treatment with a reducing agent, such as triethylsilane (Et3SiH) in the presence of an acid like trifluoroacetic acid (TFA), leads to the ring opening and formation of the N-methyl amino acid. researchgate.netresearchgate.net Alternatively, catalytic hydrogenation can be used for the reductive cleavage. researchgate.net This method has been successfully applied to all 20 common L-amino acids, demonstrating its broad utility in peptide synthesis. researchgate.netnih.gov

A key advantage of this route is its ability to handle amino acids with reactive side chains, provided appropriate protecting groups are used. researchgate.netnih.gov However, the efficiency of the reduction step can be influenced by the nature of the amino acid's side chain. researchgate.net

A phosgene-free method for synthesizing poly(N-methyl L-alanine) involves the polycondensation of an activated urethane (B1682113) derivative of N-methyl L-alanine. researchgate.netresearchgate.net This process is initiated by heating the N-phenoxycarbonyl derivative of N-methyl L-alanine to 60°C in a polar solvent like N,N-dimethylacetamide (DMAc), with a primary amine such as n-butylamine acting as an initiator. researchgate.netresearchgate.net

The reaction proceeds with the elimination of phenol (B47542) and carbon dioxide, yielding the corresponding poly(N-methyl L-alanine). researchgate.netresearchgate.net A significant byproduct of this polymerization is the dimer of N-methylated L-alanine, known as diketopiperazine. researchgate.net The molecular weight of the resulting polypeptide can be controlled by adjusting the feed ratio of the urethane derivative to the initiator. researchgate.netresearchgate.net This method also allows for the synthesis of well-defined polypeptides in terms of their terminal structures. researchgate.netresearchgate.net

MonomerPolymerization ConditionsResulting PolymerByproducts
Activated urethane derivative of N-methyl L-alanine60°C in DMAc with n-butylamine initiatorPoly(N-methyl L-alanine)Phenol, CO2, Diketopiperazine

Synthesis via 5-Oxazolidinone Intermediates

Biocatalytic and Fermentative Production

In addition to chemical synthesis, biocatalytic and fermentative methods offer sustainable and highly specific routes for the production of N-Methyl-DL-alanine. These approaches leverage engineered microorganisms to convert simple sugars and nitrogen sources into the desired product.

Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids, has been successfully engineered for the fermentative production of N-methylated amino acids, including N-methyl-L-alanine. nih.govnih.govsmolecule.comnih.govfrontiersin.orgmdpi.com This has been achieved by introducing the gene dpkA from Pseudomonas putida, which encodes an N-methyl-L-amino acid dehydrogenase (NMAADH). nih.govnih.gov

This enzyme catalyzes the reductive N-methylamination of pyruvate, a central metabolite, using methylamine as the methyl group donor. nih.gov To enhance production, the C. glutamicum strain is often engineered to overproduce pyruvate. nih.gov In fed-batch cultivation, these engineered strains have achieved significant titers of N-methyl-L-alanine, for instance, 31.7 g/L with a yield of 0.71 g per gram of glucose. nih.gov A key advantage of this fermentative process is the absence of di-N-methyl-l-alanine as a byproduct, which can be a challenge in chemical synthesis. nih.gov However, minor byproducts such as pyruvate and L-alanine can still accumulate. nih.gov

Research has also focused on mutating the DpkA enzyme to alter its substrate specificity and improve its catalytic efficiency for various 2-oxo acids, thereby expanding the range of N-alkylated amino acids that can be produced. nih.govfrontiersin.org

Engineered OrganismKey EnzymeSubstratesProductReported Titer
Corynebacterium glutamicumN-methyl-L-amino acid dehydrogenase (DpkA) from P. putidaGlucose, MethylamineN-methyl-L-alanine31.7 g/L

Structural and Conformational Investigations

Spectroscopic Analysis of Conformational Landscapes

The conformational landscape of N-Methyl-DL-alanine in the gas phase has been elucidated using high-resolution spectroscopic methods. These studies reveal a complex interplay of intramolecular forces that dictate the molecule's preferred shapes.

High-resolution chirped pulse and molecular-beam Fourier transform microwave (MB-FTMW) spectroscopies, coupled with laser ablation techniques to bring the molecule into the gas phase, have been instrumental in studying the conformational preferences of N-Methyl-L-alanine. researchgate.netrsc.org These methods allow for the precise determination of rotational constants and nuclear quadrupole coupling constants, which are unique for each conformer. researchgate.netrsc.org By comparing these experimental values with those predicted by theoretical calculations, researchers can unambiguously identify the different conformers present in the sample. researchgate.netrsc.org Another technique, electrospray ionization/ion mobility spectrometry (ESI/IMS), has also been used to study N-Methyl-DL-alanine, providing insights into its ion mobility. nasa.gov

Spectroscopic analysis has identified four distinct conformers of N-Methyl-L-alanine, which are stabilized by different types of intramolecular hydrogen bonds. researchgate.netrsc.org These hydrogen bonding interactions are categorized as:

Type I: An N-H···O=C bond, where the amino group's hydrogen interacts with the carbonyl oxygen. researchgate.netrsc.org

Type II: An O-H···N bond, involving the carboxylic acid's hydroxyl group and the nitrogen atom of the amino group. researchgate.netrsc.org

Type III: An N-H···O-H interaction, where the amino group's hydrogen forms a bond with the hydroxyl oxygen. researchgate.netrsc.org

The observation of a Type III conformer is particularly noteworthy as it highlights the significant role of the methyl groups in creating steric hindrance that prevents this conformer from relaxing into the more common Type I structure. researchgate.netrsc.org This unique conformational landscape is a direct result of the N-methylation. researchgate.netrsc.org

Table 1: Identified Conformers of N-Methyl-L-alanine and their Hydrogen Bonding Types

Conformer TypeHydrogen Bond InteractionReference
Type IN-H···O=C researchgate.netrsc.org
Type IIO-H···N researchgate.netrsc.org
Type IIIN-H···O-H researchgate.netrsc.org

High-Resolution Spectroscopy Techniques

Impact of N-Methylation on Steric Hindrance and Conformational Dynamics

The introduction of a methyl group on the nitrogen atom (N-methylation) significantly influences the steric hindrance and conformational dynamics of alanine (B10760859). researchgate.netrsc.orgoup.com This methylation increases steric hindrance, which in turn restricts the rotational freedom around the peptide bonds. oup.com The presence of methyl groups on both sides of the molecule in N-Methyl-L-alanine is crucial for the stabilization of the Type III conformer, preventing its relaxation to Type I. researchgate.netrsc.org This steric effect is a key factor responsible for the unique conformational landscape observed for N-methylated alanine compared to its non-methylated counterpart. researchgate.netrsc.org Studies on N-acetyl-N-methyl-L-alanine-N'-methylamide also indicate that N-methylation reduces the number of observable backbone conformers. researchgate.net

Theoretical and Computational Modeling of Conformational Properties

Theoretical and computational methods are essential for interpreting experimental data and providing a deeper understanding of the conformational properties of N-Methyl-DL-alanine.

Ab initio quantum mechanical calculations have been extensively used to predict the structures and relative energies of the conformers of N-methylated alanine derivatives. researchgate.netresearchgate.netnih.gov These calculations, performed at levels such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), provide theoretical rotational and nuclear quadrupole coupling constants that can be directly compared with experimental results from microwave spectroscopy. researchgate.netrsc.orgresearchgate.net This comparison is crucial for the unambiguous identification of the observed conformers. researchgate.netrsc.org For instance, in the study of N-Methyl-L-alanine, ab initio calculations at the MP2/6-311++G(d,p) level were vital for confirming the identity of the four experimentally observed conformers. researchgate.net Theoretical studies have also been performed on related molecules like N-acetyl-N-methyl-L-alanine-N'-methylamide to understand the influence of methylation on conformational properties. researchgate.netnih.gov

Table 2: Theoretical Methods in the Study of N-Methylated Alanine Derivatives

MoleculeTheoretical MethodPurposeReference
N-Methyl-L-alanineMP2/6-311++G(d,p)Prediction of rotational and nuclear quadrupole constants for conformer identification. researchgate.net
N-acetyl-N-methyl-L-alanine-N'-methylamideRHF/3-21GCalculation of potential energy surfaces to study the effect of N-methylation on conformer population. researchgate.net
N-acetyl-N'-methylamide of N-methylalanineNot SpecifiedGeneration of Ramachandran maps to show allowed backbone dihedral angles. nih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like N-Methyl-DL-alanine over time. rutgers.edunih.govnih.gov These methods use classical force fields to model the potential energy of the system, allowing for the simulation of molecular motions and conformational changes. nih.govnih.gov

MD simulations can be used to calculate free energy profiles along paths connecting different conformations, providing insights into the relative stabilities of conformers and the energy barriers between them. rutgers.edu For larger systems, a hybrid approach combining quantum mechanics and molecular mechanics (QM/MM) can be employed. mdpi.comacs.org In QM/MM simulations, the chemically active part of the system is treated with quantum mechanics, while the surrounding environment is described by molecular mechanics, offering a balance between accuracy and computational cost. mdpi.comacs.org These simulations are particularly useful for studying molecules in solution, where solvent effects on conformational equilibrium are significant. rutgers.eduduke.edu

Computer-Simulated Model Studies of Poly(N-methyl-L-alanine) Helices

Theoretical conformational analysis of the poly(N-methyl-L-alanine) chain has been performed by calculating energies as a function of the rotational angles of its skeletal bonds. capes.gov.br Early computer-simulated model studies assumed specific dihedral angles for the poly(N-methyl-L-alanine) helix. researchgate.net Based on the 1966 convention, these angles, phi (φ) and psi (ψ), were set to 30° and 240°, respectively. researchgate.net

The resulting simulated structure reveals a stable helical conformation. researchgate.net A notable feature of this model is the presence of a hydrophobic groove, which is thought to contribute to the intrinsic conformational stability of the helix, particularly in aqueous solutions. researchgate.net The simulation also showed that the side chains are well-separated from one another, suggesting that interactions between them are unlikely to be a major factor in the helix's structure. researchgate.net The chiroptical properties of these simulated helices have been found to be very similar to those observed experimentally for related polymers like poly(γ-ethyl N-methyl-L-glutamate) in various solvents. researchgate.net Such computational studies are crucial for understanding the folding preferences of N-methylated polypeptides. researchgate.netacs.org

Table 1: Assumed Dihedral Angles in Helical Poly(N-methyl-L-alanine) Simulation

Dihedral Angle Value (1966 Convention)
Phi (φ) 30°
Psi (ψ) 240°

Data sourced from computer-simulated model studies. researchgate.net

Crystal Structure Analysis of N-Methyl-DL-alanine and Derivatives

X-ray crystallography has been utilized to determine the precise three-dimensional arrangement of atoms within the crystalline state of N-methyl-DL-alanine derivatives. These analyses provide fundamental data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in a solid.

One key derivative, N-acetyl-DL-alanine-N-methylamide (DL-AANMA), has been studied in detail. iucr.org Crystals of this compound, grown from an acetone (B3395972) solution, belong to the tetragonal space group I4₁/a. iucr.org The crystal structure was resolved using diffractometer data collected at -137°C. iucr.org The analysis revealed that the molecules are linked by hydrogen bonds in a manner similar to a β-pleated sheet structure. iucr.org However, this sheet is not flat; instead, it is twisted, forming a left-hand helical unit along the c-axis for the L-molecules. iucr.org The structure of the DL-AANMA crystal is predominantly derived from a parallel-chain pleated sheet, although it exhibits some disorder with an approximate 10% mixture of antiparallel chains. iucr.org

Table 2: Crystallographic Data for N-acetyl-DL-alanine-N-methylamide (DL-AANMA)

Parameter Value
Crystal System Tetragonal
Space Group I4₁/a
a 13.81 (3) Å
c 16.50 (3) Å
Z (Molecules per unit cell) 16

Data measured at room temperature. iucr.org

Raman Spectroscopy of Crystalline Forms

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a fingerprint of the chemical structure and its environment. In the context of N-methyl-DL-alanine and its analogues, Raman studies of crystalline forms yield information about conformational states and intermolecular interactions, such as hydrogen bonding. mdpi.com

Studies on the closely related N-acetyl-L-alanine-methyl-amide (NAcAlaNHMA) in its polycrystalline form have identified the characteristic vibrational bands known as amide I, II, and III. mdpi.com These bands arise from complex couplings of C=O stretching, N–H deformation, and C–N stretching modes. mdpi.com For NAcAlaNHMA, the amide III mode, along with δ(O=C-N) and δ(N-C-C) deformations, are assigned to bands at 1262 cm⁻¹, 597 cm⁻¹, and 369 cm⁻¹, respectively. mdpi.com Changes in the Raman spectra of similar compounds, like DL-alanine, under varying pressure have been used to investigate phase transitions and conformational changes, although some reported transitions have been questioned by later, more detailed studies. researchgate.netnih.gov The analysis of Raman spectra, often supported by density functional theory (DFT) calculations, allows for a detailed assignment of vibrational modes and a deeper understanding of the solid-state structure. mdpi.com

Torsional Barrier Investigations in Dipeptide Analogues

The rotation around single bonds in molecules is not entirely free but is hindered by an energy barrier known as the torsional barrier. Investigating these barriers in dipeptide analogues of N-methyl-DL-alanine provides fundamental insights into the flexibility of the peptide backbone and the dynamics of side chains. These barriers can be determined experimentally using techniques like pulsed-molecular-beam Fourier transform microwave spectroscopy and computationally through ab initio calculations. nih.govaip.org

Studies on N-acetyl-alanine N′-methylamide, a key dipeptide analogue, have successfully identified and characterized the torsional barriers of its methyl groups. aip.orgnist.gov The barriers for the amide and acetyl methyl groups have been precisely measured for different isotopomers. aip.org For the ¹⁴N₂ isotopomer, the barriers were found to be 84.0(3) cm⁻¹ for the amide methyl group and 98.4(2) cm⁻¹ for the acetyl methyl group. aip.org These experimental values are in good agreement with theoretical calculations that predict the C₇eq conformation as the most stable form in the gas phase. aip.org

Further investigations into the alanine dipeptide (N-methyl-l-alanyl-N-methylamide) have explored the influence of the crystal environment on these rotational barriers. nih.gov Ab initio calculations suggest that for one of the molecules in the asymmetric unit, the crystal environment can catalyze the rotation around the χ (Cα-Cβ) dihedral angle, reducing the torsional barrier by up to ~2kT compared to the gas phase. nih.gov This catalytic effect is attributed to a van der Waals destabilization of the potential minima by the nonbonded environment of the side chain. nih.gov In contrast, the side-chain methyls possess a significant intrinsic torsional barrier of about 3 kcal/mol, leading to dynamics characterized by librations and infrequent jumps between potential wells. cnrs-orleans.fr

Table 3: Experimental Torsional Barriers in N-acetyl-alanine N′-methylamide

Methyl Group Isotopomer V₃ Barrier (cm⁻¹)
Amide Methyl ¹⁴N₂ 84.0(3)
Acetyl Methyl ¹⁴N₂ 98.4(2)
Amide Methyl ¹⁵N₂ 84.1(1)
Acetyl Methyl ¹⁵N₂ 98.65(8)

Data sourced from Fourier transform microwave spectroscopy. aip.org

Biological Roles and Mechanistic Studies

Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a fundamental process, and N-Methyl-DL-alanine has been instrumental in elucidating the mechanisms of various transport systems. lookchem.com

Trans-stimulation is a phenomenon where the presence of an intracellular amino acid stimulates the uptake of another extracellular amino acid. snmjournals.org N-Methyl-DL-alanine has been utilized in studies of these transport mechanisms. lookchem.com For instance, in certain cell types, intracellular substrates of System ASC, a sodium-dependent neutral amino acid transporter, can increase the activity of the system, a process known as trans-stimulation. annualreviews.org This system is characterized by its preference for alanine (B10760859), serine, and cysteine, but its intolerance to N-methylated substrates like N-methyl-DL-alanine. annualreviews.orgsemanticscholar.org In contrast, System A, another sodium-dependent transporter, does tolerate N-methylated substrates. annualreviews.org However, the presence of intracellular substrates of System A leads to a slowing of amino acid uptake, a phenomenon called trans-inhibition. annualreviews.org

N-Methyl-DL-alanine can influence the uptake and distribution of other amino acids. lookchem.com For example, N-methyl-L-alanine has been shown to inhibit the transport of proline. Specifically, it acts as a selective inhibitor of the A system for amino acid transport. In contrast, the structurally similar sarcosine (B1681465) (N-methylglycine) is recognized by the ASC transport system. Both N-methyl-L-alanine and N-(Methylamino)isobutyric acid (MeAIB) can suppress the A system. The D-isomer, N-methyl-D-alanine, exhibits weaker or different interactions due to stereochemical incompatibility with transport proteins.

The table below summarizes the inhibitory effects of N-methyl-L-alanine and related compounds on different amino acid transport systems.

CompoundTransport System InhibitedNotes
N-Methyl-L-alanineSystem A, Proline TransportShows 65% inhibition of proline transport at 3 mM.
Sarcosine (N-Methylglycine)System ASCKi of 21 mM for ASC inhibition.
N-(Methylamino)isobutyric Acid (MeAIB)System ASuppresses the alanine-preferring transport system.
N-Methyl-D-alanineWeaker or altered interactionsDue to stereochemical incompatibility.

Studies in Escherichia coli have identified specific systems for the export of alanine. microbiologyresearch.orgasm.orgoup.com While not directly involving N-methyl-DL-alanine, this research provides a crucial context for understanding alanine transport dynamics. E. coli possesses an L-alanine export system that protects the cells from the toxic accumulation of intracellular L-alanine. microbiologyresearch.org A key component of this system is the L-alanine exporter AlaE. asm.orgnih.gov Research has shown that E. coli can also export D-alanine through one or more energy-dependent systems. microbiologyresearch.orgnih.gov The overexpression of AlaE has been found to mitigate the growth constraints on cells in the presence of high concentrations of D-alanine, suggesting that AlaE can export both L- and D-alanine. nih.gov Another protein, YciC, has also been identified as a potential D-alanine exporter. nih.gov The export of both L- and D-alanine appears to be modulated by the proton electrochemical potential. microbiologyresearch.org

Influence on Uptake and Distribution of Other Amino Acids

Enzyme Interactions and Modulation

The interactions of N-Methyl-DL-alanine with various enzymes have been a subject of scientific investigation, providing insights into enzyme specificity and function.

N-Methyl-DL-alanine can act as a substrate for certain enzymes, including amino acid transporters and decarboxylases. ontosight.ai The specificity of these enzymes is often crucial for their biological function. For example, studies on alanine and serine decarboxylases have revealed that specific amino acid residues are key to determining their substrate preference for either alanine or serine. elifesciences.org While these studies did not directly use N-methyl-DL-alanine, they highlight the principle of substrate specificity that would govern its interaction with such enzymes. The presence of the N-methyl group in N-methyl-DL-alanine would likely alter its binding and catalytic processing by these enzymes compared to alanine.

Alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible conversion of L-alanine to pyruvate (B1213749). researchgate.net The interaction of N-methylated alanine with this enzyme has been studied. For instance, N-methyl-L-alanine can act as a substrate for N-methylalanine dehydrogenase, which catalyzes the conversion of N-methyl-L-alanine, water, and NADP+ to pyruvate, methylamine (B109427), NADPH, and H+. wikipedia.org In the context of AlaDH from Thermococcus litoralis, the enzyme shows specificity for the L-form of alanine, and N-methyl-L-alanine acts as a substrate, although with a much lower efficiency (kcat/Km is approximately 1000-fold lower) compared to L-alanine.

The following table details the substrates and products of N-methylalanine dehydrogenase.

SubstratesProducts
N-methyl-L-alaninePyruvate
H₂OMethylamine
NADP⁺NADPH
H⁺

Effects on Fatty Acid Metabolism (e.g., Carnitine Palmitoyltransferase I, Fatty Acid Synthase)

Metabolic Pathway Investigations

Metabolomic studies have identified N-Methyl-DL-alanine as a relevant metabolite in several key amino acid pathways, indicating its involvement in broader metabolic regulation.

Multiple studies have highlighted the connection between N-Methyl-DL-alanine and the alanine, aspartate, and glutamate (B1630785) metabolism pathway. rsc.orgplos.org In an integrative analysis of metabolomics and proteomics to investigate metabolic syndrome in rat models, this pathway was identified as being significantly perturbed, with levels of N-Methyl-DL-alanine being lower in the metabolic syndrome group compared to controls. plos.org Glutamate, in particular, is a central molecule in nitrogen metabolism, acting as a precursor for numerous other amino acids and a key neurotransmitter. oup.comnih.gov The interconversion of alanine, aspartate, and glutamate is fundamental to linking amino acid metabolism with the citric acid cycle. researchgate.net Alterations in this pathway, correlated with changes in N-Methyl-DL-alanine, suggest a role for the compound in central carbon and nitrogen homeostasis.

The arginine and proline metabolism pathway has also been shown to be significantly associated with N-Methyl-DL-alanine. rsc.orgplos.org A study investigating metabolic syndrome identified this pathway as being significantly perturbed alongside changes in N-Methyl-DL-alanine levels. plos.org Arginine and proline are synthesized from glutamate, and their metabolism is interconnected. nih.govnih.gov Proline metabolism, in particular, is linked to cellular stress responses, while arginine is a key intermediate in the urea (B33335) cycle for nitrogen detoxification. nih.govresearchgate.net The association suggests that N-Methyl-DL-alanine may be an indicator or participant in metabolic shifts related to these amino acid pathways.

Table 2: Metabolic Pathways Associated with N-Methyl-DL-alanine

Metabolic Pathway Context of Association
Alanine, Aspartate, and Glutamate Metabolism Identified as a significantly perturbed pathway in metabolomic studies where N-Methyl-DL-alanine levels were altered. rsc.orgplos.org

| Arginine and Proline Metabolism | Identified as a significantly altered pathway in studies correlating metabolic changes with N-Methyl-DL-alanine levels. rsc.orgplos.org |

Contributions to Glycine (B1666218), Serine, and Threonine Metabolism

N-Methyl-DL-alanine is metabolically associated with the amino acids glycine, serine, and threonine. Glycine can be synthesized from serine and, in some mammals, from threonine. nih.gov These three amino acids are part of a closely linked metabolic network. nih.govgenome.jp Research has indicated a correlative relationship between the metabolism of N-Methyl-DL-alanine and these amino acids.

A metabolomics study on septic rats using gas chromatography-mass spectrometry (GC-MS) found that the plasma levels of N-Methyl-DL-alanine, serine, and threonine all decreased significantly compared to a control group. nih.gov This simultaneous depletion suggests an interconnectedness in their metabolic pathways, particularly under conditions of systemic stress like sepsis. nih.gov The study observed a ratio of 0.814 for N-Methyl-DL-alanine, 0.813 for serine, and 0.793 for threonine in the sepsis group relative to the sham group, highlighting a concurrent downturn in their plasma concentrations. nih.gov While the precise enzymatic steps linking N-Methyl-DL-alanine to these pathways are not fully elucidated, the correlated changes point towards a shared metabolic fate or regulatory mechanism.

Table 1: Relative Plasma Levels of Metabolites in Sepsis Data extracted from a GC-MS metabolomics study on septic rats, showing the ratio of metabolite concentration in the sepsis group compared to the sham group.

MetaboliteRatio (Sepsis/Sham Group)Associated Metabolic Pathway
N-Methyl-DL-alanine0.814Amino Acid Metabolism
Serine0.813Glycine, Serine, and Threonine Metabolism
Threonine0.793Glycine, Serine, and Threonine Metabolism

Impact on Glutamine Metabolism

Glutamine is a critical amino acid for nitrogen transport and various biosynthetic processes. frontiersin.org It can be converted to glutamate, which then plays a central role in amino acid metabolism through transamination reactions, including the formation of alanine from pyruvate. nih.govmdpi.com Studies indicate that N-Methyl-DL-alanine metabolism is also linked to that of glutamine.

In the same sepsis study mentioned previously, plasma glutamine levels were found to be significantly decreased, with a sepsis/sham group ratio of 0.834. nih.gov This reduction occurred in parallel with the decrease in N-Methyl-DL-alanine, suggesting a potential disruption in the metabolic pathways that connect these compounds. nih.gov The catabolism of glutamine is often linked to the production of alanine as a way to manage nitrogen, indicating that alterations in alanine derivatives like N-Methyl-DL-alanine could influence or be influenced by glutamine utilization. nih.gov

Interplay with Other Amino Acid Metabolism Pathways

The metabolic influence of N-Methyl-DL-alanine extends to a broader network of amino acids. It is considered a non-proteinogenic amino acid, meaning it is not incorporated into proteins via the standard genetic code, but it does interact with various metabolic pathways. ontosight.ai

The metabolomics analysis of septic rats revealed that alongside N-Methyl-DL-alanine, the plasma concentrations of numerous other amino acids were significantly reduced. nih.gov This suggests a widespread metabolic disturbance where N-Methyl-DL-alanine is one of several affected components. nih.gov Furthermore, research on the L-isomer, N-Methyl-L-alanine, has shown it can inhibit the transport of proline. Given that N-Methyl-DL-alanine is a racemic mixture containing the L-isomer, this inhibitory interaction is relevant to its biological activity.

Table 2: Changes in Plasma Amino Acid Levels in Sepsis A selection of amino acids with significantly decreased plasma levels in a rat model of sepsis, alongside N-Methyl-DL-alanine.

Amino AcidRatio (Sepsis/Sham Group)
Proline0.674
L-Glutamic acid0.603
Methionine0.774
Alanine0.766
Lysine0.801
N-Methyl-DL-alanine0.814

Studies on Energy Metabolism

N-Methyl-DL-alanine has been shown to participate in cellular energy metabolism. It is found in the mitochondria and can influence key metabolic processes such as the oxidation of fatty acids. biosynth.com

Cellular and Molecular Signaling

Interactions with Ionotropic and Metabotropic Glutamate Receptors

N-Methyl-DL-alanine is implicated in cellular signaling through its interaction with glutamate receptors, which are crucial for neurotransmission. Glutamate receptors are broadly classified into two main types: ionotropic receptors (like NMDA, AMPA, and kainate receptors) which form ion channels, and metabotropic receptors (mGluRs) which are G-protein coupled receptors that modulate signaling cascades. mdpi.com

Research indicates that the L-isomer, N-Methyl-L-alanine, interacts with both ionotropic and metabotropic glutamate receptors, thereby influencing synaptic plasticity and neurotransmission. Since N-Methyl-DL-alanine is a racemic mixture containing both D- and L-isomers, it possesses the capacity for these interactions. This activity is analogous to, but distinct from, other N-methylated amino acid derivatives like N-methyl-D-aspartate (NMDA), which is a specific agonist for the NMDA receptor. wikipedia.orgwikipedia.org

Involvement in Excitotoxicity and Protein Misfolding Pathways

Through its interaction with glutamate receptors, N-Methyl-L-alanine is involved in pathways related to excitotoxicity. Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. wikipedia.org Over-activation of glutamate receptors, particularly NMDA receptors, leads to a large influx of calcium ions, which can trigger cell death pathways. wikipedia.orgwikipedia.org

The L-form of N-Methyl-alanine is also reported to be involved in protein misfolding pathways. While the exact mechanism for N-Methyl-DL-alanine is not fully detailed, the phenomenon of non-proteinogenic amino acids being mistakenly incorporated into proteins can lead to improper folding and aggregation, a mechanism studied with the related neurotoxin β-N-methylamino-L-alanine (BMAA). mdpi.comresearchgate.net This suggests a potential pathway by which N-Methyl-DL-alanine could contribute to cellular dysfunction.

Regulation of Cell Cycle Processes

The cell cycle is a highly regulated series of events that leads to cell division and the creation of two daughter cells. This process is monitored by internal control mechanisms at various checkpoints, primarily at the transitions between the G1 and S phases, and the G2 and M phases. khanacademy.orglumenlearning.comresearchgate.netresearchgate.netannualreviews.org These checkpoints ensure that critical processes such as DNA replication are completed and any damage is repaired before the cell cycle proceeds, thus maintaining genomic integrity. khanacademy.orglumenlearning.comresearchgate.netresearchgate.netannualreviews.org

While direct studies on N-Methyl-DL-alanine's role in cell cycle regulation are not extensively detailed in the available literature, research on related compounds provides valuable insights. For instance, the structurally similar neurotoxin β-N-methylamino-L-alanine (BMAA) has been shown to suppress the progression of the cell cycle at the G1/S checkpoint in fibroblast cells. This effect was observed without inducing programmed cell death (apoptosis) or causing damage to the cell membrane. The suppression of the cell cycle by BMAA was not associated with the activation of glutamate receptors, suggesting that its effects may be mediated through other cellular pathways.

The regulation of the cell cycle involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the cell from one phase to the next. researchgate.net Checkpoint mechanisms can halt the cycle if issues such as DNA damage are detected, often involving tumor suppressor proteins like p53. annualreviews.org Given the findings with BMAA, it is plausible that N-Methyl-DL-alanine could also interact with these regulatory pathways, potentially leading to cell cycle arrest. However, further specific research is required to elucidate the precise mechanisms of N-Methyl-DL-alanine in this context.

Table 1: Key Checkpoints of the Eukaryotic Cell Cycle

Checkpoint Location in Cell Cycle Primary Function
G1 Checkpoint Near the end of the G1 phase Assesses cell size, nutrient availability, and DNA integrity before committing to division. khanacademy.orglumenlearning.com
G2 Checkpoint At the transition from G2 to M phase Ensures that all chromosomes have been replicated accurately and that any DNA damage is repaired. khanacademy.orglumenlearning.com

| Spindle (M) Checkpoint | During the metaphase stage of mitosis | Confirms that all sister chromatids are correctly attached to the spindle microtubules before anaphase begins. khanacademy.org |

Influence on Mitochondrial Function

Mitochondria are vital cellular organelles responsible for generating the majority of the cell's energy supply in the form of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. mdpi.com They also play a crucial role in various metabolic pathways and cellular signaling. biosynth.comnih.gov

N-Methyl-DL-alanine is reported to be present in mitochondria and to participate in energy metabolism. biosynth.com Research indicates that it can influence mitochondrial function in several ways. One key area of influence is on fatty acid oxidation, where N-Methyl-DL-alanine has been shown to act as a competitive inhibitor of mitochondrial uptake and to decrease the activity of carnitine palmitoyltransferase I (CPT I) at physiological concentrations. biosynth.com This inhibition can lead to an accumulation of lipids in the liver. biosynth.com

Furthermore, research suggests that N-Methyl-DL-alanine affects the activity of mitochondrial ATPase, an enzyme critical for ATP synthesis. Studies on the related compound D-alanine have demonstrated a protective effect on mitochondria under hypoxic conditions. D-alanine was found to inhibit the production of reactive oxygen species (ROS) and improve the mitochondrial membrane potential, which is crucial for maintaining mitochondrial function and cell health. physiology.orgnih.gov These protective effects were linked to the N-methyl-D-aspartate (NMDA) receptor signaling pathway. physiology.orgnih.gov

Excessive activation of NMDA receptors can lead to an influx of calcium ions (Ca2+), which can be taken up by mitochondria, potentially leading to mitochondrial dysfunction and cell death. mit.edunih.gov However, under certain conditions, signaling through these receptors by compounds like D-alanine appears to confer protection to mitochondria. physiology.orgnih.gov

Table 2: Potential Effects of N-Methyl-DL-alanine and Related Compounds on Mitochondrial Parameters

Mitochondrial Parameter Observed/Potential Effect Reference Compound(s)
Mitochondrial Uptake Competitive inhibition N-Methyl-DL-alanine
Fatty Acid Oxidation Inhibition of Carnitine Palmitoyltransferase I (CPT I) N-Methyl-DL-alanine biosynth.com
Mitochondrial ATPase Activity Affects activity N-Methyl-DL-alanine
Reactive Oxygen Species (ROS) Production Inhibition under hypoxic conditions D-alanine physiology.orgnih.gov
Mitochondrial Membrane Potential Improvement under hypoxic conditions D-alanine physiology.orgnih.gov

| ATP Synthesis | Potential modulation through ATPase activity and substrate transport | N-Methyl-DL-alanine biosynth.com |

Research Applications and Analog Development

Peptide and Protein Analogue Design and Synthesis

The incorporation of N-Methyl-DL-alanine into peptides and proteins is a key strategy for modifying their properties and functions. This non-proteinogenic amino acid offers researchers a tool to overcome some of the inherent limitations of natural peptides.

N-Methyl-DL-alanine is utilized as a fundamental building block in the synthesis of peptides and proteins. chemimpex.comusbio.netontosight.ai Its structure, which includes a methyl group on the amino group, makes it a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. ontosight.ai This unique feature allows for the creation of novel peptide sequences with altered conformations and properties. The synthesis of these modified peptides often employs protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control the peptide assembly process. lookchem.com Derivatives like Fmoc-N-Methyl-DL-alanine and N-Boc-N-methyl-DL-alanine are instrumental in solid-phase peptide synthesis. lookchem.com

A significant application of N-methylated amino acids, including N-Methyl-DL-alanine, is the enhancement of the therapeutic properties of peptide-based drugs. mdpi.comexplorationpub.com The N-methylation of peptide backbones can lead to several benefits, such as increased resistance to proteases, which are enzymes that degrade peptides. mdpi.comfrontiersin.org This increased stability is crucial for improving the in vivo half-life and bioavailability of peptide drugs. explorationpub.commdpi.com The presence of the N-methyl group can sterically hinder the approach of proteases and eliminates a hydrogen bond donor site in the peptide backbone, which can disrupt the binding of degradative enzymes. mdpi.commdpi.com For instance, N-methylation has been shown to improve the stability of peptides in serum and against digestive enzymes. mdpi.com This modification can also influence the lipophilicity and membrane permeability of peptides, which are critical factors for their absorption and distribution in the body. explorationpub.comfrontiersin.org

Property Enhanced by N-MethylationMechanism/EffectReference
Proteolytic Resistance Steric hindrance to proteases, elimination of hydrogen bond donor site. mdpi.comfrontiersin.org
Bioavailability Increased stability and potentially altered membrane permeability. explorationpub.com
Stability Increased resistance to enzymatic degradation in serum and by digestive enzymes. mdpi.com
Efficacy Can lead to improved receptor binding affinity and biological activity. mdpi.com

The incorporation of N-methylated amino acids can significantly influence the secondary structure of peptides, particularly helical structures. While the replacement of a backbone N-H group with an N-CH3 group is generally expected to destabilize helical structures due to the loss of a hydrogen bond and the introduction of steric bulk, the actual effect is position-dependent and can be quite complex. nih.gov Studies have shown that N-methylation can cause a conformational change in the original structure of a peptide, sometimes leading to a slight increase in beta and turn structures and a reduction in helical content. mdpi.com The destabilization energy associated with this substitution in helical peptides has been estimated to be between 0.3 to 1.7 kcal/mole, depending on the position of the N-methyl group. nih.gov This ability to modulate secondary structure is a valuable tool for designing peptides with specific three-dimensional shapes and, consequently, specific biological activities.

N-methyl-L-alanine has been used in the synthesis of analogues of important peptide hormones like angiotensin II, vasopressin, and oxytocin (B344502). ebi.ac.uknih.govnih.gov In the case of angiotensin II, an analogue containing N-methyl-L-alanine in position 7 was synthesized and found to act as an antagonist. nih.gov This demonstrated that the proline residue typically found at this position could be replaced by other secondary amino acids without abolishing receptor interaction. nih.gov Similarly, analogues of oxytocin and arginine-vasopressin have been created by replacing the proline at position 7 with N-methylalanine. nih.gov These substitutions resulted in analogues with potent and selective biological activities. nih.gov For vasopressin analogues, those containing N-methylalanine were found to be more potent in terms of pressor activity compared to those with sarcosine (B1681465). nih.gov

Hormone AnaloguePosition of N-Methyl-L-alanineObserved EffectReference
Angiotensin II Position 7Antagonistic activity nih.gov
Vasopressin Position 7Increased pressor activity nih.gov
Oxytocin Position 7Potent and selective activity nih.gov

The development of new antimicrobial agents is a critical area of research, and N-methylated amino acids are being explored to enhance the properties of antimicrobial peptides (AMPs) and lipopeptides. mdpi.comnih.gov The substitution of natural amino acids with N-methylated versions can modulate the therapeutic properties of these molecules, including their stability against enzymatic degradation. mdpi.comnih.gov Research has shown that single or double substitutions with N-methylated amino acids can be an effective strategy to decrease toxicity to eukaryotic cells while maintaining or even increasing antimicrobial activity. mdpi.com For example, the incorporation of N-methylated amino acids into the sequence of certain lipopeptides resulted in analogues with similar or greater antibacterial activity, particularly against P. aeruginosa. nih.gov This approach offers a promising avenue for the design and optimization of novel antimicrobial agents with improved therapeutic profiles. mdpi.com

Synthesis of Specific Peptide Hormones and Analogues (e.g., Angiotensin II, Vasopressin, Oxytocin)

Neurobiological Research Applications

N-Methyl-DL-alanine is also utilized in neurobiological research. chemimpex.comusbio.netontosight.ai Its structural similarity to endogenous amino acids allows it to interact with neurotransmitter systems. usbio.net Researchers use N-Methyl-DL-alanine in neuropharmacological studies to investigate its effects on these systems, which can provide insights into potential treatments for neurological disorders. chemimpex.comusbio.net Although it is a non-proteinogenic amino acid, it has been shown to have various biological activities, including acting as a substrate for certain amino acid transporters. ontosight.ai This interaction with transport mechanisms in neuronal cells can influence the uptake of neurotransmitters, offering a way to study synaptic function. The racemic DL-form is often used in these transport and drug design studies.

Investigation of Neurotransmitter Systems

Research into neurotransmitter systems has utilized N-methylated amino acids to explore the function and modulation of neural signaling pathways. N-Methyl-L-alanine, one of the stereoisomers in N-Methyl-DL-alanine, interacts with both ionotropic and metabotropic glutamate (B1630785) receptors, which are crucial for neurotransmission and synaptic plasticity. Studies have shown that N-methylated alanines can influence the transport and uptake of neurotransmitters in neuronal cells, offering insights into synaptic function. For instance, N-Methyl-L-alanine has been observed to inhibit the 'A' system for amino acid transport (an alanine-preferring transport system) in Ehrlich cells. The compound is also used in neuropharmacological studies to investigate its effects on neurotransmitter systems, which may lead to potential treatments for neurological disorders. chemimpex.com

While much of the direct research on receptor agonism focuses on specific isomers like N-methyl-D-aspartic acid (NMDA) or the neurotoxin β-N-methylamino-L-alanine (BMAA), these studies provide critical context for the mechanisms available to N-methylated amino acids. wikipedia.orgnih.gov BMAA, for example, is known to act as an agonist at NMDA and metabotropic glutamate receptors (mGluR5). nih.govnih.gov The NMDA receptor, in particular, is a well-established target that, when activated, allows the passage of ions like Ca²+ and Na+ into the cell, a fundamental process in synaptic transmission and plasticity. wikipedia.org

Understanding Neurological Mechanisms

N-Methyl-DL-alanine and its related analogs are instrumental in elucidating the mechanisms underlying various neurological conditions. The compound is explored for its potential therapeutic effects in neurological disorders due to its role as a potential neurotransmitter modulator. chemimpex.com Metabolomic studies have identified significant changes in the levels of N-methyl-DL-alanine in connection with neurological events. For example, in a mouse model of cerebral ischemia-reperfusion injury, N-methyl-DL-alanine was one of the top three upregulated metabolites in the reperfusion group compared to the sham group. frontiersin.org This finding is consistent with a metabolomic analysis of cerebrospinal fluid from patients with Alzheimer's disease, suggesting a potential link between this compound and neurodegenerative processes. frontiersin.org The NMDA receptor, which can be activated by N-methylated amino acid derivatives, is known to be involved in the mechanisms of learning and memory, and its dysfunction is implicated in conditions like seizures, dementia, and stroke. oaepublish.com

Development of Research Tools

The unique structure of N-methylated alanines makes them suitable for the synthesis of specialized research tools. N-Methylalanine has been used as a building block or reagent in the creation of compounds designed for specific experimental applications, including radiolabeled tracers and fluorescent probes. ontosight.ai

In the field of medical imaging, particularly Positron Emission Tomography (PET), radiolabeled amino acids are used to visualize metabolic processes like protein synthesis in vivo. snmjournals.org While direct radiolabeling of N-Methyl-DL-alanine is not commonly detailed, the development of tracers from its parent compound, alanine (B10760859), highlights the potential of its N-methylated form. Researchers have successfully synthesized d-[3-¹¹C]alanine, a PET radiotracer, via the asymmetric alkylation of a glycine-derived precursor using ¹¹C-labeled methyl iodide. nih.govacs.org This method specifically introduces a labeled methyl group, analogous to the structure of N-methylalanine. Such d-amino acid tracers are valuable because they are incorporated into the peptidoglycan cell wall of bacteria but are not typically metabolized by mammalian tissues, allowing for specific imaging of bacterial infections. nih.govacs.org The development of these alanine-based tracers provides a clear precedent for the potential use of N-Methyl-DL-alanine in creating novel imaging agents. nih.govsigmaaldrich.com

Fluorescent probes are molecules that emit light upon binding to a specific target, enabling visualization of biological structures and processes. nih.gov Alanine derivatives have been successfully incorporated into fluorescent probes for various imaging applications. ontosight.ai For example, a fluorescent probe for detecting reactive oxygen and nitrogen species was developed using an azulene (B44059) fluorophore attached to N-Acetyl-β-(1-azulenyl)-DL-alanine. acs.org In another study, a fluorescein (B123965) unit was linked to an alanine residue to create a fluorescent dye sensitive to specific metal ions and the neurotransmitter dopamine. researchgate.net These examples demonstrate that the alanine scaffold, including its N-methylated form, can be chemically modified to produce sophisticated probes for live-cell imaging and sensing of biologically relevant analytes. ontosight.airesearchgate.net

Radiolabeled Tracers

Metabolomics and Proteomics Integration

The integration of metabolomics (the study of small molecules) and proteomics (the study of proteins) provides a comprehensive view of cellular function and disease states. N-Methyl-DL-alanine has been identified as a relevant metabolite in such integrated studies. In one investigation into the mechanisms of metabolic syndrome (MetS) in a rat model, researchers combined proteomics with metabolomics analysis of liver tissue. plos.orgplos.org This approach allowed them to identify significantly perturbed metabolic pathways and connect changes in metabolite levels with changes in protein abundance. plos.org The study successfully identified 82 significantly changed metabolites, including N-methyl-DL-alanine, and 153 differentially expressed proteins between the MetS and control groups. plos.org

N-Methyl-DL-alanine has been detected and quantified in the metabolic profiles of various biological samples across different species and conditions. These findings underscore its role as a participating molecule in diverse metabolic pathways. For instance, a metabolomics study on metabolic syndrome found that the abundance of N-methyl-DL-alanine was lower in the liver tissues of rats with MetS compared to the control group. plos.orgplos.org Another study investigating heat stress in pigs found that the level of N-methyl-DL-alanine increased. frontiersin.org Conversely, it was found to be decreased in diarrheal piglets. researchgate.net Research has also suggested that N-Methyl-DL-alanine may serve as a more specific biomarker for migraines than serotonin. researchgate.net

The following table summarizes findings from various metabolomic studies where N-Methyl-DL-alanine was identified as a differential metabolite.

Study FocusBiological System/ModelSample TypeChange in N-Methyl-DL-alanine Level
Metabolic Syndrome Rat ModelLiver TissueDecreased plos.orgplos.org
Cerebral Ischemia-Reperfusion Mouse ModelBrain TissueIncreased frontiersin.org
Migraine HumanSerumDecreased (Proposed as biomarker) frontiersin.orgresearchgate.net
Heat Stress Finishing PigsNot SpecifiedIncreased frontiersin.org
Diarrhea PigletsNot SpecifiedDecreased researchgate.net
Nanoparticle Exposure Sophora alopecuroides (Plant)LeavesDecreased mdpi.com

Integrated Omics Analysis for Pathway Elucidation

The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of metabolic pathways. Integrated omics, the concurrent analysis of these multiple data streams, provides a more holistic understanding of cellular responses to specific compounds. While dedicated multi-omics studies focusing exclusively on N-Methyl-DL-alanine are still emerging, several investigations have identified this compound as a significant metabolite in broader metabolic studies, offering initial insights into its potential pathways through integrated data analysis.

These studies collectively suggest that N-Methyl-DL-alanine is involved in fundamental metabolic processes, particularly amino acid metabolism. The integration of metabolomics with proteomics and transcriptomics helps to connect the changes in the abundance of N-Methyl-DL-alanine with alterations in the expression of genes and proteins that constitute specific metabolic pathways.

Detailed Research Findings

An integrative analysis of proteomics and metabolomics data from the liver tissues of rats with metabolic syndrome identified N-Methyl-DL-alanine as one of 32 metabolites with lower abundance compared to the control group. plos.org This study performed a joint pathway enrichment analysis which revealed significant perturbations in 16 metabolic pathways. plos.org Among these, the "Alanine, Aspartate, and Glutamate metabolism" pathway was significantly perturbed, directly implicating N-Methyl-DL-alanine in this central metabolic hub. plos.orgplos.org The study successfully linked changes in metabolite levels, including N-Methyl-DL-alanine, with differentially expressed proteins, providing a more comprehensive view of the metabolic dysregulation in the disease state. plos.org

Another metabolomics study investigating the effects of a clinical herbal prescription against metabolic syndrome also identified N-Methyl-DL-alanine. rsc.org This research highlighted that the "Alanine, Aspartate, and Glutamate metabolism" and "Taurine and Hypotaurine metabolism" pathways were significantly altered and impacted by the intervention. rsc.org

Furthermore, metabolomic profiling in the context of cerebral ischemia-reperfusion injury in mice showed a significant upregulation of N-Methyl-DL-alanine in the reperfusion group compared to the sham group. frontiersin.org This finding points to the involvement of N-Methyl-DL-alanine in the metabolic response to oxidative stress and tissue injury in the brain. frontiersin.org The pathway analysis in this study highlighted significant alterations in several amino acid metabolism pathways, including "Histidine metabolism" and "D-Glutamine and D-Glutamate metabolism". frontiersin.org

In a study on sugar beet, continuous cropping led to significant changes in the plant's metabolome and transcriptome. nih.gov N-Methyl-DL-alanine was among the metabolites that showed increased abundance. The integrated analysis identified that oxidation-reduction process pathways were significantly enriched, suggesting a potential role for N-Methyl-DL-alanine in response to environmental stressors in plants. nih.gov

These findings from diverse research areas underscore the utility of integrated omics in positioning N-Methyl-DL-alanine within broader metabolic networks. Although these studies did not set out to elucidate the pathways of N-Methyl-DL-alanine specifically, the data generated provides a foundation for future targeted research.

Interactive Data Tables

The following tables summarize the findings from studies where N-Methyl-DL-alanine was identified as a differential metabolite and integrated pathway analysis was performed.

Table 1: N-Methyl-DL-alanine in Integrated Omics Studies

Research AreaOrganism/SystemOmics Technologies UsedObserved Change in N-Methyl-DL-alanineSource
Metabolic SyndromeRat (Liver Tissue)Proteomics, MetabolomicsDecreased plos.org
Metabolic Syndrome InterventionRat (Serum)Metabolomics, Molecular DockingAltered rsc.org
Cerebral Ischemia-ReperfusionMouse (Brain)MetabolomicsIncreased frontiersin.org
Continuous Cropping StressSugar BeetTranscriptomics, MetabolomicsIncreased nih.gov
Recurrent Spontaneous AbortionHuman (Plasma)MetabolomicsSignificantly Different nih.gov

Table 2: Perturbed Metabolic Pathways Associated with N-Methyl-DL-alanine Alterations

Research AreaSignificantly Perturbed PathwaysSource
Metabolic SyndromeAlanine, Aspartate and Glutamate metabolism; Arginine biosynthesis; Glycine (B1666218), Serine and Threonine metabolism; Citrate cycle (TCA cycle) plos.orgplos.org
Metabolic Syndrome InterventionAlanine, Aspartate and Glutamate metabolism; Taurine and Hypotaurine metabolism rsc.org
Cerebral Ischemia-ReperfusionHistidine metabolism; D-Glutamine and D-Glutamate metabolism; Valine, Leucine and Isoleucine biosynthesis frontiersin.org
Recurrent Spontaneous AbortionGlycine, Serine and Threonine metabolism; Beta-Alanine metabolism; Phenylalanine metabolism; Tricarboxylic acid (TCA) cycle nih.gov

Advanced Analytical Methodologies for N Methyl Dl Alanine Detection and Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of N-Methyl-DL-alanine, often in complex biological samples. nih.govresearchgate.net To enhance detection and achieve separation of its enantiomers (D- and L-forms), pre-column derivatization with a chiral reagent is a common strategy. nih.gov One such method involves the use of N-α-(5-fluoro-2,4-dinitro-phenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent. nih.gov This derivatization allows for the formation of diastereomers that can be resolved on a reversed-phase column, such as an ODS-Hypersil column, with UV detection at 340 nm. nih.gov This approach has proven to be sensitive and reliable for determining N-Methyl-D-alanine (NMDA) and its L-enantiomer in various biological tissues. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), offer even greater specificity and sensitivity for the analysis of N-Methyl-DL-alanine. researchgate.netmdpi.com These techniques are particularly valuable for identifying and quantifying the compound in complex matrices. researchgate.netmdpi.com For instance, Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) has been validated for the determination of β-N-methylamino-L-alanine (BMAA), an isomer of N-methylalanine, and other related compounds in food products. researchgate.net This method often involves derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net The use of different ionization modes, such as positive or negative electrospray ionization (ESI), and different mass analyzers, like quadrupole time-of-flight (QTOF), further enhances the analytical capabilities. nih.govfrontiersin.org

A comparison of different LC-MS methods, such as hydrophilic interaction liquid chromatography (HILIC) without derivatization versus a C18 column with AQC derivatization, has shown that the choice of method can significantly impact the determined concentration of BMAA in biological samples. mdpi.com LC-MS/MS provides a robust platform for the structural validation of N-methyl-alanine by matching the mass spectra and retention times with those of a chemically synthesized standard. researchgate.net

Table 1: HPLC and LC-MS/MS Methods for N-Methyl-DL-alanine and Related Compounds

TechniqueDerivatizing AgentColumnDetection MethodKey FindingsReference
HPLCN-α-(5-fluoro-2,4-dinitro-phenyl)-(D or L)-valine amide (FDNP-Val-NH2)ODS-Hypersil reversed phaseUV at 340 nmSensitive, one-step derivatization and resolution method for NMDA and its enantiomer. nih.gov
UPLC-MS/MS6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Reversed-phaseMultiple Reaction Monitoring (MRM)Validated for determination of BMAA and its isomers in food supplements. researchgate.net
LC-MS/MSNone (HILIC) vs. AQC (C18)SeQuant® ZIC-HILIC vs. C18Electrospray Ionization (ESI)HILIC method yielded higher concentrations of BMAA compared to the AQC derivatization method. mdpi.com
LC-MS/MSN/A (used for structural validation)N/AN/AConfirmed the structure of N-methyl-alanine by matching mass spectra and retention time with a standard. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/TOF-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, and it is widely used in metabolomics to profile a large number of small molecules in biological samples. mdpi.commdpi.com For the analysis of non-volatile compounds like N-Methyl-DL-alanine, a derivatization step is necessary to increase their volatility. mdpi.comresearchgate.net Common derivatization reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and methoxyamine hydrochloride. researchgate.netoup.com

GC-MS has been successfully employed to identify and quantify N-Methyl-DL-alanine in various biological matrices, including the midgut of the silkworm Bombyx mori and the plasma of septic rats. mdpi.comnih.gov In these studies, GC-MS-based metabolomics revealed significant changes in the levels of N-Methyl-DL-alanine and other metabolites in response to specific conditions, highlighting its role in metabolic pathways. mdpi.comnih.gov

The coupling of Gas Chromatography with Time-of-Flight Mass Spectrometry (GC-TOF-MS) offers high mass resolution and sensitivity, making it an excellent technique for the qualitative and quantitative detection of complex volatile compounds. mdpi.comspandidos-publications.com GC-TOF-MS has been used in metabolomic studies to identify differential metabolites, including N-Methyl-DL-alanine, in various samples. mdpi.com The high resolution of TOF-MS allows for accurate mass measurements, which aids in the confident identification of compounds by comparing their mass spectra with libraries or databases. nih.gov

Table 2: GC-MS and GC-TOF-MS Applications for N-Methyl-DL-alanine Analysis

TechniqueDerivatizationSample MatrixKey FindingsReference
GC-MSYes (specific reagent not detailed)Midgut of Bombyx moriIdentified N-methyl-DL-alanine as a significantly upregulated metabolite in control groups. mdpi.com
GC-MSYes (specific reagent not detailed)Plasma of septic ratsFound significantly decreased levels of N-methyl-DL-alanine in septic rats compared to the sham group. nih.gov
GC-TOF-MSMethoxyamination and BSTFA with 1% TMCSYak and Cattle-Yak meatIdentified N-Methyl-DL-alanine as a differential non-volatile metabolite. mdpi.com
GC-EI-TOF2 TMSStandard compoundProvided detailed mass spectral data for N-Methyl-DL-Alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including N-Methyl-DL-alanine. silantes.comnih.gov NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govacs.org Both ¹H and ¹³C NMR are fundamental techniques, but for nitrogen-containing compounds like N-Methyl-DL-alanine, ¹⁵N NMR can provide valuable insights into the electronic structure around the nitrogen atom. researchgate.net

While direct detection of the low natural abundance ¹⁵N isotope can be time-consuming, inverse-detected techniques like ¹H-¹⁵N correlation spectroscopy (HMQC or HSQC) are powerful for determining the chemical shifts of nitrogen atoms. researchgate.net For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities between protons, carbons, and nitrogens.

In the context of dynamic processes, NMR is also used to study conformational changes and intermolecular interactions. nih.govresearchgate.net For instance, exchange spectroscopy (EXSY) can be used to investigate the exchange between different chemical species in equilibrium, such as the formation of carbamates from the reaction of N-methylated amino acids with bicarbonate. researchgate.net

Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. frontiersin.orgwpmucdn.com While not directly used for the analysis of the small molecule N-Methyl-DL-alanine itself, it is a critical tool for characterizing polymers that may incorporate N-methylated amino acid units. frontiersin.org

High-Resolution Chirped Pulse and Molecular-Beam Fourier Transform Microwave Spectroscopy

High-resolution rotational spectroscopy techniques, such as Chirped-Pulse Fourier Transform Microwave (CP-FTMW) and Molecular-Beam Fourier Transform Microwave (MB-FTMW) spectroscopy, are powerful methods for studying the precise three-dimensional structures of molecules in the gas phase. rsc.orghmc.eduncl.ac.ukmit.edu These techniques have been applied to N-methyl-L-alanine to investigate its conformational landscape. rsc.orgresearchgate.net

Table 3: Spectroscopic Constants for the Conformers of N-Methyl-L-alanine

ConformerRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)14N Quadrupole Coupling Constant χaa (MHz)14N Quadrupole Coupling Constant χbb (MHz)Reference
I3649.7733(14)1936.1963(11)1584.1842(11)-1.0254(14)-0.9038(19) rsc.orgresearchgate.net
IIa3950.9161(4)1729.1351(4)1385.7334(4)-2.3168(5)0.1771(7) rsc.orgresearchgate.net
IIb3936.1039(7)1738.5442(6)1391.8384(6)-2.2854(8)0.1550(11) rsc.orgresearchgate.net
III3260.1084(11)1913.6705(9)1599.1171(9)-0.1293(12)-1.2868(16) rsc.orgresearchgate.net

Q & A

Q. What are the key experimental applications of N-Methyl-DL-alanine in studying amino acid transport mechanisms?

N-Methyl-DL-alanine is widely used to investigate System A amino acid transporters, particularly in models like perfused rat pancreas, where it acts as a non-metabolizable analog to study trans-stimulation effects. Techniques such as dual-label loading and washout (using isotopes like ³H and ¹⁴C) are employed to quantify epithelial uptake and excretion dynamics . Its structural similarity to L-alanine allows it to mimic physiological substrates while avoiding metabolic interference, making it ideal for transport kinetics studies.

Q. How should researchers handle and store N-Methyl-DL-alanine to ensure stability and safety?

The compound is a combustible solid (WGK 3 classification) and requires storage in a cool, dry environment (<25°C) away from oxidizing agents. Personal protective equipment (PPE), including N95 respirators, chemical-resistant gloves, and safety goggles, is mandatory during handling. Steam pressure during synthesis or purification must be controlled to prevent decomposition into toxic byproducts like carbon monoxide and nitrogen oxides .

Q. What synthetic routes are available for N-Methyl-DL-alanine, and how can product purity be optimized?

A common synthesis method involves reacting 2-bromopropanoic acid with methylamine under controlled pH conditions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and characterization by NMR or HPLC ensures >98% purity. Side products like unreacted methylamine are minimized by maintaining stoichiometric excess of the bromoacid precursor .

Advanced Research Questions

Q. How do contradictions arise in transport studies using N-Methyl-DL-alanine, and how can they be resolved?

Discrepancies in transport kinetics (e.g., conflicting Km values) may stem from differences in experimental models (e.g., isolated cells vs. whole-organ perfusion) or assay conditions (pH, temperature). For example, dual-label studies in rat pancreas showed variability in washout rates due to tissue heterogeneity. Standardizing buffer composition (e.g., Krebs-Henseleit solution) and validating results across multiple models (e.g., cell lines, in vivo systems) can mitigate these issues .

Q. What computational methods validate the thermochemical properties of N-Methyl-DL-alanine, and how do they compare to experimental data?

Gas-phase enthalpies of formation for N-Methyl-DL-alanine can be calculated using G3-level ab initio molecular orbital calculations. Experimental values derived from static-bomb calorimetry (e.g., ΔfH°(g) = −426.3 ± 2.9 kJ·mol⁻¹) align closely with computational predictions, but discrepancies may arise due to crystal lattice energy approximations. Combining Knudsen effusion mass-loss data with DFT simulations improves accuracy .

Q. How can N-Methyl-DL-alanine be utilized in metabolic studies to identify disease biomarkers?

In GC-MS-based metabolomics, reduced levels of N-Methyl-DL-alanine in plasma correlate with conditions like age-related malnutrition. Researchers should optimize derivatization protocols (e.g., silylation) to enhance detection sensitivity. Statistical validation via principal component analysis (PCA) and permutation testing (e.g., R² = 0.668, Q² = 0.309) helps distinguish pathological metabolic profiles from controls .

Q. What strategies improve the yield of N-methylated peptide analogs synthesized using N-Methyl-DL-alanine?

Incorporating N-methylated N-carboxy anhydrides (αNNCAs) into solid-phase peptide synthesis (SPPS) enhances resistance to proteolysis. Reaction conditions (e.g., dry THF, diphosgene catalysis) and resin choice (e.g., Wang resin) critically influence coupling efficiency. LC-MS monitoring of intermediate peptides ensures correct sequence assembly .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying N-Methyl-DL-alanine in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 210 nm) is standard for purity analysis. For trace quantification in plasma, LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode achieves detection limits <1 ng/mL. Internal standards like deuterated analogs (e.g., N-Acetyl-DL-alanine-D4) improve reproducibility .

Q. How should researchers address environmental hazards during large-scale disposal of N-Methyl-DL-alanine?

Neutralization with dilute acetic acid followed by incineration in a licensed facility is recommended. Contaminated packaging must be decontaminated via solvent washing (e.g., ethanol) before disposal. Compliance with EPA guidelines (40 CFR 261) ensures minimal ecological impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.